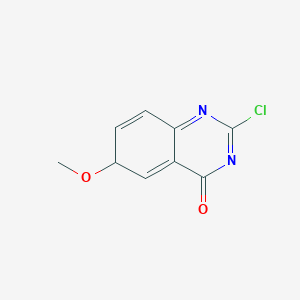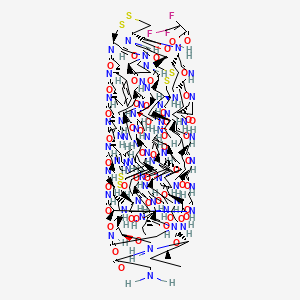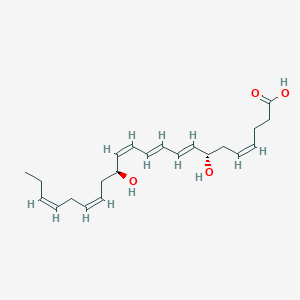
7(S)-Maresin 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7(S)-Maresin 1 is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation and has been identified as a potent anti-inflammatory and pro-resolving agent. This compound is part of the maresin family, which is known for its ability to promote tissue regeneration and repair.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7(S)-Maresin 1 typically involves the enzymatic conversion of docosahexaenoic acid (DHA) by human macrophages. The process begins with the oxygenation of DHA by 12-lipoxygenase to produce 14(S)-hydroperoxy-DHA, which is then converted to 7(S)-hydroxy-DHA. This intermediate undergoes further enzymatic transformations to yield this compound.
Industrial Production Methods: While the enzymatic synthesis is the primary method for producing this compound, industrial production methods are still under development. These methods aim to optimize the yield and purity of the compound through biotechnological approaches, including the use of genetically engineered microorganisms and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7(S)-Maresin 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and molecular oxygen are used to convert DHA to 14(S)-hydroperoxy-DHA.
Reduction: Reducing agents like sodium borohydride can be used to convert hydroperoxides to hydroxides.
Substitution: Various nucleophiles can be used to introduce functional groups into the molecule, enhancing its biological activity.
Major Products: The primary product of these reactions is this compound, which exhibits potent anti-inflammatory and pro-resolving properties.
Scientific Research Applications
7(S)-Maresin 1 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying lipid mediators and their role in inflammation resolution.
Biology: Researchers investigate its effects on cellular processes, such as apoptosis and phagocytosis.
Medicine: this compound is being explored for its therapeutic potential in treating inflammatory diseases, such as arthritis and cardiovascular diseases.
Industry: The compound is being studied for its potential use in developing anti-inflammatory drugs and supplements.
Mechanism of Action
7(S)-Maresin 1 exerts its effects by interacting with specific molecular targets and pathways involved in inflammation resolution. It binds to receptors on macrophages and other immune cells, promoting the clearance of apoptotic cells and debris. This process, known as efferocytosis, is crucial for resolving inflammation and restoring tissue homeostasis. Additionally, this compound modulates the production of pro-inflammatory cytokines and chemokines, further contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Resolvin D1: Another lipid mediator derived from DHA, known for its anti-inflammatory properties.
Protectin D1: Also derived from DHA, it plays a role in protecting tissues from inflammatory damage.
Lipoxin A4: A lipid mediator derived from arachidonic acid, involved in resolving inflammation.
Uniqueness of 7(S)-Maresin 1: this compound is unique due to its specific role in promoting tissue regeneration and repair, in addition to its anti-inflammatory properties. Unlike other lipid mediators, it has been shown to enhance the resolution of inflammation by promoting efferocytosis and modulating immune responses.
Properties
Molecular Formula |
C22H32O4 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(4Z,7S,8E,10E,12Z,14S,16Z,19Z)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/b4-3-,8-7+,10-6-,13-9-,16-11-,17-12+/t20-,21+/m0/s1 |
InChI Key |
HLHYXXBCQOUTGK-NVFVPEJPSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H](/C=C\C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


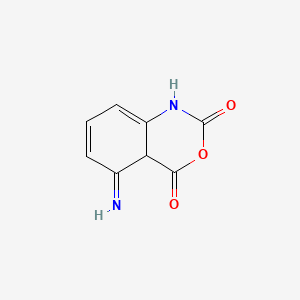
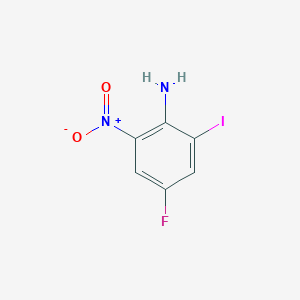
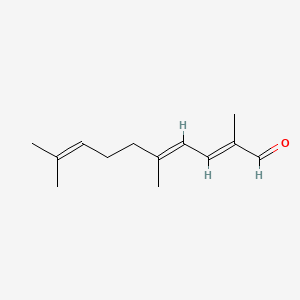
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)
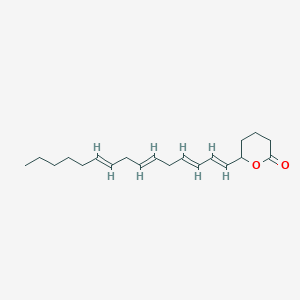
![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)

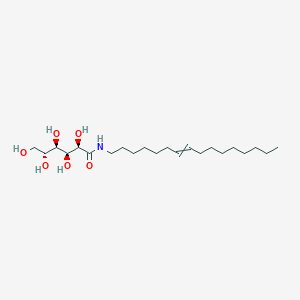

![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)
![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)
